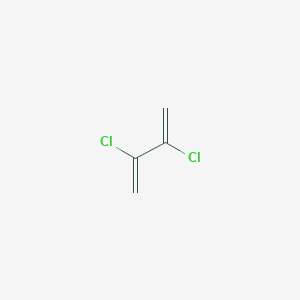

2,3-Dichloro-1,3-butadiene

Description

2,3-Dichloro-1,3-butadiene (CAS 1653-19-6; IUPAC name: 1,3-Butadiene, 2,3-dichloro-) is a chlorinated derivative of 1,3-butadiene with two chlorine atoms at the 2- and 3-positions. Its molecular formula is C₄H₄Cl₂, and it is primarily utilized as a comonomer in the production of polychloroprene (neoprene) rubbers. The compound’s chlorine substitution pattern introduces steric and electronic effects that significantly influence polymerization kinetics and the physical properties of resulting elastomers, such as reduced crystallization rates and enhanced thermal stability . Industrially, it is copolymerized with chloroprene (2-chloro-1,3-butadiene) to tailor material performance for applications requiring flexibility at low temperatures or dynamic stress resistance .

Propriétés

Numéro CAS |

1653-19-6 |

|---|---|

Formule moléculaire |

C4H4Cl2 |

Poids moléculaire |

122.98 g/mol |

Nom IUPAC |

2,3-dichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2 |

Clé InChI |

LIFLRQVHKGGNSG-UHFFFAOYSA-N |

SMILES |

C=C(C(=C)Cl)Cl |

SMILES canonique |

C=C(C(=C)Cl)Cl |

Point d'ébullition |

98.0 °C |

Autres numéros CAS |

68441-57-6 1653-19-6 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

2,3-dichloro-1,3-butadiene 2,3-dichlorobutadiene-1,3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Differences:

Reactivity in Polymerization: this compound introduces chain irregularities during copolymerization with chloroprene, reducing crystallinity and improving low-temperature flexibility . 1,4-Dichloro-2-butene and 3,4-dichloro-1-butene are less reactive in radical polymerization due to their substitution patterns, limiting their utility in elastomer synthesis .

Thermal and Chemical Stability :

- The additional chlorine in This compound enhances thermal stability compared to chloroprene, but excessive chlorine (e.g., hexachlorobutadiene ) leads to inertness, making it unsuitable for polymerization .

Industrial Relevance :

- This compound is critical for producing "slow-crystallizing" neoprene grades used in cold-resistant gloves and seals .

- Hexachlorobutadiene is largely phased out due to toxicity but remains niche in laboratories as a solvent .

Performance in Copolymer Systems

Polychloroprene Copolymers

- This compound vs. Chloroprene: Crystallization Behavior: Copolymers containing 8–15% this compound exhibit 40–60% slower crystallization rates than pure chloroprene polymers, extending service life in sub-zero environments . Mechanical Properties: Sulfur-modified chloroprene grades (without dichloro comonomer) show higher tensile strength (20–25 MPa) but poorer aging resistance due to sulfur crosslink instability . Processability: Graft copolymerization of this compound via gamma irradiation improves solubility resistance in benzene and increases brittle points by 10–15°C .

Comparison with Other Dichloro Derivatives

- 1,4-Dichloro-2-butene : Lacks conjugated double bonds, reducing its utility in forming elastomers. Primarily serves as a nylon precursor .

- 3,4-Dichloro-1-butene : The allylic chlorine at the 3-position increases susceptibility to elimination reactions, making it unsuitable for stable polymer backbones .

Research Findings and Data Tables

Table 1: Copolymer Formulations and Properties

| Component (Parts by Mass) | Example 1 | Example 2 | Sulfur-Modified CR |

|---|---|---|---|

| Chloroprene | 100 | 100 | 100 |

| This compound | 17 | 15 | 0 |

| Sulfur | 0 | 0 | 0.55 |

| Tensile Strength (MPa) | 18.2 | 17.8 | 24.5 |

| Brittle Point (°C) | -45 | -42 | -30 |

Table 2: Crystallization Rates in Polychloroprene Grades

Q & A

Q. What established synthetic routes exist for 2,3-Dichloro-1,3-butadiene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via dehydrochlorination of 1,4-dichloro-2-butene isomers using bases like sodium amide. Reaction conditions (temperature, solvent polarity, and base strength) critically influence isomer ratios. For example, cis-1,4-dichloro-2-butene yields predominantly cis-1-chloro-1,3-butadiene (85% cis isomer) under controlled elimination . Optimization requires monitoring via vapor-phase chromatography (VPC) and adjusting reaction time to minimize trans-isomer formation. Spectral analysis (IR, UV, NMR) confirms structural fidelity .

Q. What analytical techniques are recommended to characterize purity and isomer composition of this compound?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is ideal for quantifying isomer ratios. Boiling point analysis (101°C at 15 mmHg) and refractive index (1.4890 at 20°C) provide preliminary purity checks . For structural confirmation, NMR spectroscopy resolves cis/trans configurations by analyzing coupling constants in the alkene region, while IR spectroscopy identifies C-Cl and C=C stretching vibrations .

Q. How should researchers design toxicity studies for this compound, particularly for inhalation exposure?

- Methodological Answer : Inhalation toxicity studies in rodents should use controlled exposure chambers with calibrated concentrations (e.g., 0–300 ppm). Endpoints include reproductive organ histopathology, sperm motility, and fetal malformations. A 13-week exposure protocol in rats demonstrated dose-dependent testicular atrophy and reduced fertility at ≥100 ppm, emphasizing the need for longitudinal monitoring of hematological and biochemical markers .

Advanced Research Questions

Q. What methodologies effectively separate cis and trans isomers of this compound during synthesis?

- Methodological Answer : Fractional distillation under reduced pressure (15 mmHg) exploits boiling point differences between isomers. For higher resolution, preparative GC or high-performance liquid chromatography (HPLC) with chiral stationary phases can isolate isomers. Post-synthesis, NMR coupling constants (e.g., JHH ≈ 10–12 Hz for trans vs. 6–8 Hz for cis) validate separation efficacy .

Q. How does copolymerization with this compound influence polymer properties in materials science?

- Methodological Answer : Incorporating this compound into polychloroprene rubbers slows crystallization rates, enhancing flexibility at low temperatures. This is achieved by copolymerizing with sulfur-modified monomers or methacrylic acid, as confirmed by dynamic mechanical analysis (DMA) and tensile testing. Such modifications improve aging resistance and mechanical stability in adhesives and elastomers .

Q. What computational or experimental approaches resolve contradictions in isomer quantification data?

- Methodological Answer : Discrepancies in isomer ratios (e.g., due to kinetic vs. thermodynamic control) require iterative validation via multiple techniques:

Q. What are the mechanistic insights into this compound’s reproductive toxicity?

- Methodological Answer : Mechanistic studies suggest metabolic activation to epoxide intermediates, which alkylate DNA in germ cells. In vitro assays (e.g., comet assay for DNA damage) and in vivo tracking of metabolites (via LC-MS/MS) in rat plasma and tissues can identify reactive species. Comparative studies with 1,3-butadiene diepoxide analogs reveal shared pathways of G1/G2 cell cycle arrest in lung cells, informing cross-species extrapolation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.